4-叠氮基苯甲酰氧基琥珀酰亚胺

描述

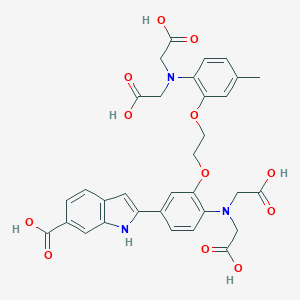

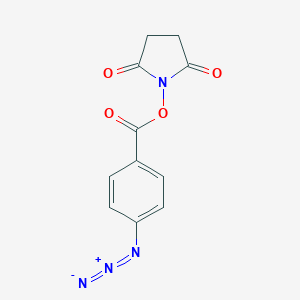

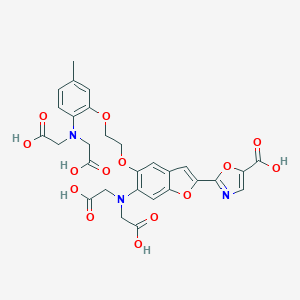

4-Azidobenzoyloxysuccinimide is a chemical compound with the molecular formula C11H8N4O4 . It is also known by other names such as N-Hydroxysuccinimidyl-4-azidobenzoate, N3-Ph-NHS ester, and 4-Azidobenzoic acid N-hydroxysuccinimide ester .

Molecular Structure Analysis

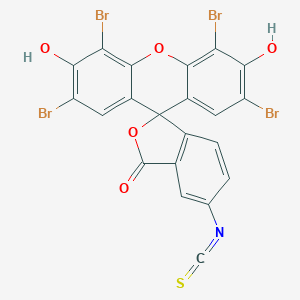

The molecular structure of 4-Azidobenzoyloxysuccinimide consists of a benzene ring attached to an azido group and a succinimide group . The InChI representation of the molecule isInChI=1S/C11H8N4O4/c12-14-13-8-3-1-7 (2-4-8)11 (18)19-15-9 (16)5-6-10 (15)17/h1-4H,5-6H2 . Physical And Chemical Properties Analysis

4-Azidobenzoyloxysuccinimide has a molecular weight of 260.21 g/mol . It has 8 hydrogen bond acceptors and 4 freely rotating bonds . The ACD/LogP value is 0.69, and the ACD/LogD values are 1.32 at pH 5.5 and 7.4 . The polar surface area is 76 Ų .科学研究应用

Antibody-Drug Conjugates (ADCs)

N-Hydroxysuccinimidyl-4-azidobenzoate serves as a non-cleavable ADC linker. Researchers use it to synthesize antibody-drug conjugates (ADCs), which combine monoclonal antibodies with cytotoxic drugs. The azide group introduced by this compound allows precise conjugation to antibodies, enhancing targeted drug delivery to cancer cells while minimizing systemic toxicity .

Photoaffinity Labeling

This compound acts as a photoactive, heterobifunctional cross-linking reagent. Initially, it couples via an ester bond to primary amines (pH range 6.5-8.5). Upon UV irradiation (250 nm), reactive nitrene forms a second bond, allowing rapid and nonspecific cross-linking. Researchers use this technique to study protein-protein interactions, receptor-ligand binding, and enzyme-substrate interactions .

Protein Modification

NHS-4-azidobenzoate modifies proteins by introducing azide groups. Researchers can selectively label specific amino acid residues (such as lysines) within proteins. This modification facilitates subsequent bioorthogonal reactions, such as copper-free click chemistry, for protein functionalization and site-specific conjugation .

Surface Functionalization

Functionalizing surfaces with azide groups is crucial for bioconjugation and immobilization. Researchers use NHS-4-azidobenzoate to modify surfaces of nanoparticles, microarrays, and biosensors. The azide-modified surfaces allow specific binding to complementary alkyne-functionalized molecules, enabling tailored assays and biosensing applications .

Nucleic Acid Labeling

By reacting with primary amines on nucleic acids, this compound enables site-specific labeling. Researchers can introduce azide groups into DNA or RNA strands, facilitating subsequent click reactions. Applications include fluorescence-based detection, DNA-protein interaction studies, and nucleic acid tracking in live cells .

Chemical Biology Probes

NHS-4-azidobenzoate serves as a chemical probe for studying cellular processes. Researchers use it to selectively label proteins, peptides, and small molecules. The azide group allows covalent attachment to target biomolecules, aiding in proteomics, drug discovery, and functional genomics research .

作用机制

Target of Action

N-Hydroxysuccinimidyl-4-azidobenzoate, also known as N3-Ph-NHS ester or 4-Azidobenzoyloxysuccinimide, is an aryl azide-based, amine- and photoreactive crosslinker . It is primarily used to modify proteins, nucleic acids, and other biological targets with azides .

Mode of Action

The compound combines an N-hydroxysuccinimide (NHS) ester with a 4-azidobenzoate moiety . The NHS ester forms stable amide bonds with primary amines, which are found in the side chains of lysine residues in proteins or the amino termini of peptides and proteins . The reaction between the NHS ester and an amine is efficient and occurs under mild conditions .

Biochemical Pathways

It is believed to involve the inhibition of pro-inflammatory cytokine production . In vitro studies have highlighted its capability in synthesizing peptides, nucleic acids, and other organic molecules .

Result of Action

The primary result of the action of N-Hydroxysuccinimidyl-4-azidobenzoate is the modification of proteins, nucleic acids, and other biological targets with azides . This enables the synthesis of peptides, nucleic acids, and other organic molecules .

Action Environment

The action of N-Hydroxysuccinimidyl-4-azidobenzoate is influenced by environmental factors such as pH and light. The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . The latter bonding is rapid and non-specific . Reducing agents such as thiols may reduce the azide to amine and should be avoided . Initial manipulations and coupling should be performed under reduced light .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAVGNJLLQSNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201094 | |

| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidobenzoyloxysuccinimide | |

CAS RN |

53053-08-0 | |

| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53053-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINIMIDYL 4-AZIDOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)

![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)

![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)